molecular formula C20H17BrFNO4 B5293191 4-bromo-2-[3-(2-fluorophenyl)acryloyl]phenyl 4-morpholinecarboxylate

4-bromo-2-[3-(2-fluorophenyl)acryloyl]phenyl 4-morpholinecarboxylate

Cat. No. B5293191
M. Wt: 434.3 g/mol
InChI Key: SXIYQBREYRUJSY-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-2-[3-(2-fluorophenyl)acryloyl]phenyl 4-morpholinecarboxylate is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is commonly referred to as BFA or BFA-MC and is known for its ability to inhibit protein trafficking and secretion within cells. In

Mechanism of Action

BFA works by inhibiting the activity of ADP-ribosylation factor (ARF), a protein that is essential for the function of the Golgi complex. BFA binds to ARF and prevents it from interacting with the Golgi complex, leading to the disruption of protein trafficking and secretion. This mechanism of action has been extensively studied and has led to a better understanding of the processes involved in protein trafficking and secretion.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BFA are complex and depend on the specific experimental conditions. In general, BFA has been shown to disrupt protein trafficking and secretion, leading to the accumulation of proteins within the endoplasmic reticulum. This can lead to the activation of the unfolded protein response and the induction of apoptosis. BFA has also been shown to have anti-tumor activity in vitro and in vivo, although the exact mechanisms of this activity are not well understood.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BFA in lab experiments is its ability to disrupt protein trafficking and secretion within cells. This can be used to study the mechanisms of protein transport and secretion and can provide insights into the processes involved in these complex cellular functions. However, there are also several limitations to the use of BFA in lab experiments. For example, BFA can be toxic to cells at high concentrations, and its effects can be highly dependent on the specific experimental conditions.

Future Directions

There are many potential future directions for research involving BFA. One area of interest is the development of new methods for synthesizing BFA and related compounds. Another area of research involves the development of new applications for BFA in scientific research, such as the study of protein-protein interactions and the development of new anti-tumor therapies. Additionally, there is a need for further research into the mechanisms of action of BFA and its effects on cellular function. Overall, BFA is a promising compound that has the potential to provide valuable insights into the complex processes involved in protein trafficking and secretion within cells.

Synthesis Methods

The synthesis of BFA involves several steps, including the reaction of 4-bromo-2-nitrophenol with 2-fluorobenzaldehyde to form 4-bromo-2-[3-(2-fluorophenyl)prop-2-enoyl]phenol. This intermediate compound is then reacted with morpholine and diethyl carbonate to form the final product, 4-bromo-2-[3-(2-fluorophenyl)acryloyl]phenyl 4-morpholinecarboxylate. The synthesis of BFA is a complex process that requires careful attention to detail and the use of specialized equipment.

Scientific Research Applications

BFA has been widely studied for its potential applications in scientific research. One of the most significant areas of research involves the inhibition of protein trafficking and secretion within cells. BFA has been shown to disrupt the Golgi complex, which is responsible for the processing and transport of proteins within cells. This disruption can lead to the accumulation of proteins within the endoplasmic reticulum and can be used to study the mechanisms of protein trafficking and secretion.

properties

IUPAC Name

[4-bromo-2-[(E)-3-(2-fluorophenyl)prop-2-enoyl]phenyl] morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrFNO4/c21-15-6-8-19(27-20(25)23-9-11-26-12-10-23)16(13-15)18(24)7-5-14-3-1-2-4-17(14)22/h1-8,13H,9-12H2/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXIYQBREYRUJSY-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)OC2=C(C=C(C=C2)Br)C(=O)C=CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)OC2=C(C=C(C=C2)Br)C(=O)/C=C/C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-[3-(2-fluorophenyl)acryloyl]phenyl 4-morpholinecarboxylate

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